molecular formula C15H18N2O2 B13495652 1-Benzyloxycarbonyl-3-cyanomethylpiperidine

1-Benzyloxycarbonyl-3-cyanomethylpiperidine

Cat. No.: B13495652
M. Wt: 258.32 g/mol
InChI Key: JATRZMZSBYRSNA-UHFFFAOYSA-N
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Description

Benzyl 3-(cyanomethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H18N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group, a cyanomethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanomethyl reagents. One common method includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperidine derivative to introduce the benzyl group.

    Addition of the cyanomethyl group:

Industrial Production Methods: Industrial production of benzyl 3-(cyanomethyl)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanomethyl group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or benzyl group are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine and benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its piperidine core is a common motif in many pharmacologically active compounds.

Industry: In the industrial sector, benzyl 3-(cyanomethyl)piperidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl 3-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl 3-[(cyanomethyl)amino]piperidine-1-carboxylate
  • Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate)
  • Piperidine derivatives with different substituents

Uniqueness: Benzyl 3-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, cyanomethyl group, and piperidine ring allows for versatile chemical reactivity and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

benzyl 3-(cyanomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-8,10-12H2

InChI Key

JATRZMZSBYRSNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC#N

Origin of Product

United States

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